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Compound of Interest

Compound Name:
Ethyl 2-(methylthio)pyrimidine-5-

carboxylate

Cat. No.: B1313110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative

that has emerged as a crucial building block in the synthesis of a wide array of biologically

active molecules. Its unique arrangement of a reactive methylthio group, an electronically

withdrawing carboxylate, and the inherent properties of the pyrimidine core make it a versatile

scaffold for the development of novel therapeutics and agrochemicals. This technical guide

provides an in-depth overview of its synthesis, chemical properties, reactivity, and applications,

with a focus on its role in the generation of kinase inhibitors and antifungal agents.

Physicochemical Properties and Spectroscopic
Data
Ethyl 2-(methylthio)pyrimidine-5-carboxylate is typically a white to off-white solid with a

molecular formula of C₈H₁₀N₂O₂S and a molecular weight of 198.24 g/mol .[1] Key

physicochemical and spectroscopic data are summarized in the table below.
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Property Value

CAS Number 73781-88-1

Molecular Formula C₈H₁₀N₂O₂S

Molecular Weight 198.24 g/mol

Appearance White to off-white solid

Purity ≥95% (HPLC)

Storage Conditions 0-8°C

Table 1: Physicochemical Properties of Ethyl 2-(methylthio)pyrimidine-5-carboxylate.[1]

While a detailed spectroscopic analysis of the title compound is not readily available in a single

source, data from related structures and derivatives provide expected characteristic signals.

Spectroscopic Technique Expected Features

¹H NMR

Signals corresponding to the ethyl group (triplet

and quartet), a singlet for the methylthio group,

and singlets for the pyrimidine ring protons.

¹³C NMR

Resonances for the carbonyl carbon of the

ester, carbons of the pyrimidine ring, the ethyl

group carbons, and the methylthio carbon.

IR (KBr)

Characteristic absorption bands for C=O

stretching (ester), C=N and C=C stretching of

the pyrimidine ring, and C-H stretching.

Mass Spectrometry
A molecular ion peak corresponding to the

molecular weight of the compound.

Table 2: Expected Spectroscopic Data for Ethyl 2-(methylthio)pyrimidine-5-carboxylate.
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Synthesis of Ethyl 2-(methylthio)pyrimidine-5-
carboxylate
The synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate is typically achieved through

a condensation reaction between S-methylisothiourea and a suitable three-carbon electrophilic

partner, such as diethyl 2-(ethoxymethylidene)malonate. This reaction proceeds via a

cyclocondensation mechanism to form the pyrimidine ring.

Experimental Protocol: Synthesis of Ethyl 2-
(methylthio)pyrimidine-5-carboxylate
While a specific detailed protocol for the title compound is not readily available, a general

procedure based on the synthesis of a closely related analogue, ethyl 4-chloro-2-

(methylthio)pyrimidine-5-carboxylate, is described below.[2] This can be adapted for the

synthesis of the title compound by using an appropriate malonate derivative.

Materials:

S-methylisothiourea sulfate

Diethyl 2-(ethoxymethylidene)malonate

Sodium ethoxide

Ethanol

Procedure:

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.

To this solution, S-methylisothiourea sulfate is added, and the mixture is stirred.

Diethyl 2-(ethoxymethylidene)malonate is then added dropwise to the reaction mixture.

The reaction mixture is heated at reflux for several hours.

After cooling, the solvent is removed under reduced pressure.
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The residue is treated with water and acidified to precipitate the crude product.

The crude product is collected by filtration, washed with water, and purified by

recrystallization from a suitable solvent (e.g., ethanol).

S-Methylisothiourea

Sodium Ethoxide,
Ethanol, Reflux

Diethyl 2-(ethoxymethylidene)malonate

Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Click to download full resolution via product page

Chemical Reactivity and Applications as a
Heterocyclic Building Block
The chemical versatility of Ethyl 2-(methylthio)pyrimidine-5-carboxylate stems from its

multiple reactive sites. The methylthio group at the C2 position is a good leaving group and can

be readily displaced by various nucleophiles. The ester group at the C5 position can undergo

hydrolysis, amidation, or reduction. The pyrimidine ring itself can participate in various

transformations.

Nucleophilic Aromatic Substitution at the C2-Position
The C2-methylthio group can be substituted by a variety of nucleophiles, including amines,

thiols, and alkoxides. This reactivity is central to its use in building more complex molecules.

Experimental Protocol: Reaction with Amines
Materials:
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Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Desired amine (e.g., aniline, benzylamine)

Solvent (e.g., ethanol, DMF)

Base (optional, e.g., triethylamine)

Procedure:

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is dissolved in a suitable solvent.

The amine (typically 1.1-1.5 equivalents) is added to the solution.

The reaction mixture is heated to reflux and stirred for several hours until the starting

material is consumed (monitored by TLC).

The solvent is removed under reduced pressure.

The residue is purified by column chromatography or recrystallization to yield the

corresponding 2-amino-pyrimidine derivative.

Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Nucleophile (R-NH2)

Heat

2-Substituted Aminopyrimidine Derivative
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Applications in Drug Discovery
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Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a valuable intermediate in the synthesis of

various pharmaceutical agents, particularly kinase inhibitors and antifungal compounds.[1]

Kinase Inhibitors
Many kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, enabling

them to bind to the ATP-binding site of kinases. Derivatives of Ethyl 2-(methylthio)pyrimidine-
5-carboxylate have been utilized in the development of inhibitors for several kinases, including

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases.[3][4]

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood

vessels, which is a critical process in tumor growth and metastasis.[4] By inhibiting VEGFR-2,

the blood supply to tumors can be disrupted, leading to their shrinkage.
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Biological Activity of VEGFR-2 Inhibitors Derived from Ethyl 2-(methylthio)pyrimidine-5-
carboxylate:

A number of pyrimidine derivatives synthesized from this building block have shown potent

inhibitory activity against VEGFR-2 and various cancer cell lines.

Compound ID Target IC₅₀ (nM) Cell Line GI₅₀ (µM)

Derivative A VEGFR-2 21 - -

Derivative B VEGFR-2 33.4 - -

Derivative C VEGFR-2 47.0 - -

Derivative D - - HCT-116 9.3

Derivative E - - HepG-2 7.8

Table 3: Biological Activity of Selected Pyrimidine-based VEGFR-2 Inhibitors.[5][6]

Antifungal Agents
Derivatives of Ethyl 2-(methylthio)pyrimidine-5-carboxylate have also been investigated for

their antifungal properties. The pyrimidine scaffold is present in several known antifungal drugs,

and modifications based on this building block have led to the discovery of new compounds

with potent activity against various fungal strains.[7][8]

Antifungal Activity of Pyrimidine Derivatives:

Fungal Strain Compound ID MIC (µg/mL)

Phomopsis sp. 5o 10.5

Phomopsis sp. 5f 15.1

Candida albicans C4 6.25

Candida albicans C15 6.25
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Table 4: Minimum Inhibitory Concentration (MIC) of Selected Antifungal Pyrimidine Derivatives.

[7][9]

Conclusion
Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a valuable and versatile heterocyclic

building block with significant applications in medicinal chemistry and agrochemical research.

Its straightforward synthesis and the differential reactivity of its functional groups allow for the

creation of diverse molecular libraries. The demonstrated success in generating potent kinase

inhibitors and antifungal agents highlights its importance as a privileged scaffold in the pursuit

of novel therapeutic agents. This guide provides a foundational understanding for researchers

looking to leverage the synthetic potential of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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